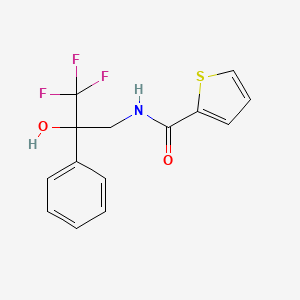
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide” is a synthetic compound. It’s also known by registry numbers ZINC000070636384, ZINC000070636386 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Scientific Research Applications
Antibacterial and Antimicrobial Activity
A study highlighted the potential of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which are structurally related to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, as antimicrobial agents. Some derivatives showed significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, comparable to existing drugs like rifampicin (Bąk et al., 2020).
Synthesis and Structural Studies
Research on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, closely related to the compound , demonstrated its synthesis and characterization through X-ray diffraction, spectroscopic techniques, and elemental analyses. This study provided insights into the compound's geometry, electronic properties, and potential as an antibacterial agent (Cakmak et al., 2022).
Application in Nanofiltration Membrane Technology
A paper on the preparation of graphene oxide modified poly(m-phenylene isophthalamide) nanofiltration membrane, which used carboxamide derivatives, revealed improvements in water flux and antifouling properties. This research demonstrates the application of similar compounds in enhancing water treatment technologies (Yang et al., 2017).
Antitrypanosomal Activity
Another study evaluated the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides, structurally similar to the compound . These derivatives exhibited promising activity against Trypanosoma brucei brucei, suggesting potential applications in treating trypanosomiasis (Kos et al., 2018).
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)13(20,10-5-2-1-3-6-10)9-18-12(19)11-7-4-8-21-11/h1-8,20H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFSGCGJLRMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Fluoro-4-methylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2842074.png)
![5-{[3-(Dimethylamino)propyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2842075.png)
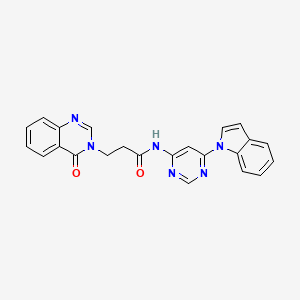
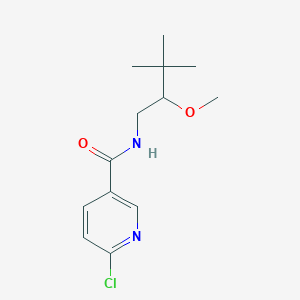
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)
![3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2842085.png)
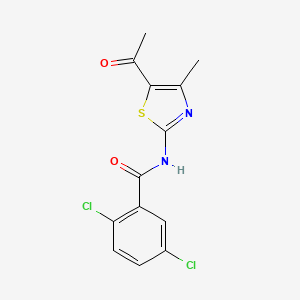
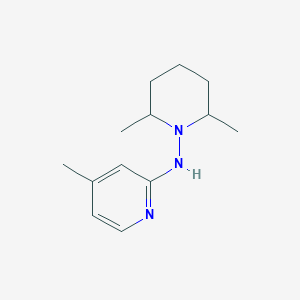
![N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2842089.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2842091.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2842093.png)

